molecular formula C11H10O2 B034876 (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 96847-53-9

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B034876
CAS No.: 96847-53-9
M. Wt: 174.2 g/mol
InChI Key: WZGFIZUMKYUMRN-GXSJLCMTSA-N
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Description

(1S,5R)-1-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group attached to a three-membered oxirane ring fused with a cyclopentane ring

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

As a selective norepinephrine and serotonin reuptake inhibitor, “(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” likely works by increasing the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of fibromyalgia .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted cyclopentene with an oxidizing agent to form the oxirane ring. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce diols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-1-Phenyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopentane ring

Properties

IUPAC Name

(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244753
Record name (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96847-53-9
Record name (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 3
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 4
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 5
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 6
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

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